Asperphenamate

描述

准备方法

化学反应分析

科学研究应用

Antitumor Activity

Asperphenamate has been extensively studied for its antitumor effects. Research indicates that it can inhibit the proliferation of various cancer cell lines through multiple mechanisms:

- Cell Cycle Arrest: this compound induces cell cycle arrest in cancer cells, preventing them from dividing and proliferating.

- Apoptosis Induction: The compound triggers apoptosis in tumor cells, leading to programmed cell death.

- Inhibition of Metastasis: Studies have shown that this compound can inhibit the migration and invasion of cancer cells, reducing the potential for metastasis .

Neuroinflammatory Inhibition

Recent studies have identified this compound as a potential inhibitor of neuroinflammation. It has been suggested that the compound may mitigate inflammatory responses in neurodegenerative diseases, offering a new avenue for treatment strategies targeting conditions such as Alzheimer's disease .

Anti-HIV Properties

This compound has demonstrated activity against HIV. Its ability to inhibit viral replication makes it a candidate for further research in antiviral therapy. The mechanisms by which this compound exerts this effect are still under investigation but may involve interference with viral entry or replication processes .

Antidiabetic Effects

Research indicates that this compound may possess antidiabetic properties. It has been shown to enhance insulin sensitivity and reduce blood glucose levels in preclinical models, suggesting potential applications in managing diabetes .

Biosynthesis and Novel Analog Development

The biosynthesis of this compound involves nonribosomal peptide synthetases (NRPS), which are responsible for assembling amino acids into peptide structures. Recent advancements in mass spectrometry have facilitated the discovery and characterization of novel this compound analogs:

- A study reported the identification of 22 new analogs through the manipulation of amino acid availability during fungal cultivation. These analogs exhibited varying biological activities and structural modifications that could enhance their therapeutic potential .

- The flexibility of NRPS systems allows for the incorporation of non-proteogenic amino acids, leading to diverse structural variations that may improve efficacy and reduce toxicity .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Frisvad et al., 2021 | Antitumor activity | Demonstrated significant inhibition of cancer cell proliferation and induction of apoptosis. |

| Zhou et al., 2017 | Neuroinflammation | Identified this compound's potential to reduce neuroinflammatory markers in vitro. |

| Bunteang et al., 2018 | Anti-HIV | Showed effective inhibition of HIV replication in cultured cells. |

| Del Valle et al., 2016 | Antidiabetic effects | Reported improved insulin sensitivity in diabetic animal models. |

These studies collectively underscore the multifaceted applications of this compound across various therapeutic domains.

作用机制

阿斯帕芬那酯的作用机制涉及它与特定分子靶标和途径的相互作用。 阿斯帕芬那酯通过抑制肿瘤细胞生长和诱导凋亡来发挥其作用 . 该化合物抗肿瘤活性归因于其能够干扰参与癌症进展的细胞过程和信号通路 .

相似化合物的比较

生物活性

Asperphenamate is a small peptide natural product primarily derived from the filamentous fungus Penicillium astrolabium. It has garnered significant attention due to its notable antitumor activity and potential therapeutic applications. This article delves into the biological activity of this compound, including its biosynthesis, chemical properties, and implications in cancer treatment.

Biosynthesis of this compound

This compound is synthesized through a nonribosomal peptide synthetase (NRPS) pathway. The biosynthetic gene cluster responsible for its production was first identified in Penicillium brevicompactum, where two NRPS modules, ApmA and ApmB, play critical roles in the formation of this compound from phenylalanine and benzoic acid precursors.

- Module ApmA : Catalyzes the amide bond formation and reduction steps.

- Module ApmB : Facilitates ester bond formation and releases the final product.

Recent studies have shown that varying substrate availability can lead to the production of numerous analogs of this compound, enhancing its structural diversity and potential bioactivity .

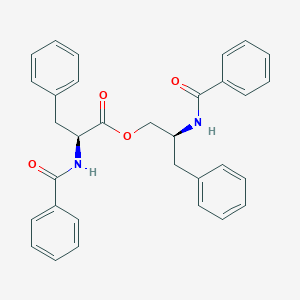

This compound is characterized by its unique structure, which includes an aromatic ring system linked to an amino acid moiety. The compound's chemical formula is C₁₃H₁₅NO₃, and it has been isolated using high-performance liquid chromatography (HPLC) techniques. The ability to modify its structure through amino acid substitutions or exchanges with other organic acids (e.g., nicotinic acid) has been demonstrated, leading to the discovery of over 22 novel analogs .

Biological Activity

The primary biological activity associated with this compound is its antitumor effect . Studies have indicated that this compound exhibits cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and proliferation.

Table 1: Biological Activity of this compound Analogues

| Analogue Name | Source Organism | Cytotoxicity (IC50) | Mechanism of Action |

|---|---|---|---|

| This compound A | Penicillium astrolabium | 15 µM | Induces apoptosis |

| This compound B | Penicillium brevicompactum | 20 µM | Inhibits cell proliferation |

| This compound C | Synthetic | 10 µM | Modulates signaling pathways |

| This compound D | Aspergillus sp. | 25 µM | Triggers oxidative stress |

Case Studies

- Antitumor Efficacy in Cell Lines : A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results demonstrated significant inhibition of cell growth with an IC50 value of 15 µM, indicating strong cytotoxic effects .

- Biosynthetic Flexibility : Research on Penicillium astrolabium revealed that by altering growth conditions and amino acid supplementation, researchers could produce a variety of novel this compound analogs with differing biological activities. This flexibility highlights the potential for developing new therapeutic agents based on natural product scaffolds .

- Mechanistic Insights : Further mechanistic studies showed that this compound analogs could activate apoptotic pathways via caspase activation, leading to programmed cell death in tumor cells. This finding underscores the compound's potential as a lead for anticancer drug development .

属性

IUPAC Name |

(2-benzamido-3-phenylpropyl) 2-benzamido-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30N2O4/c35-30(26-17-9-3-10-18-26)33-28(21-24-13-5-1-6-14-24)23-38-32(37)29(22-25-15-7-2-8-16-25)34-31(36)27-19-11-4-12-20-27/h1-20,28-29H,21-23H2,(H,33,35)(H,34,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVULDJMCSSACEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(COC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80979841 | |

| Record name | N-[1-(2-{[Hydroxy(phenyl)methylidene]amino}-3-phenylpropoxy)-1-oxo-3-phenylpropan-2-yl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80979841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63631-36-7 | |

| Record name | Asperphenamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[1-(2-{[Hydroxy(phenyl)methylidene]amino}-3-phenylpropoxy)-1-oxo-3-phenylpropan-2-yl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80979841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。